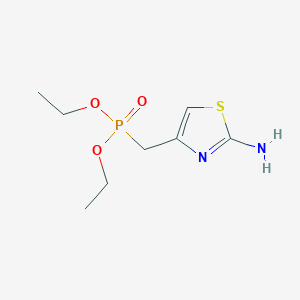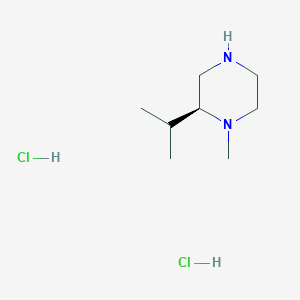![molecular formula C12H14O B8266796 [(4-Pentynyloxy)methyl]benzene CAS No. 57618-47-0](/img/structure/B8266796.png)
[(4-Pentynyloxy)methyl]benzene
Vue d'ensemble
Description
[(4-Pentynyloxy)methyl]benzene is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Derivatives : A study by Ono et al. (1994) explored the synthesis of 4-Aryl-5-hydroxy-(2E)-pentenoate derivatives, demonstrating the reactivity of aromatic nucleophiles with compounds similar to [(4-Pentynyloxy)methyl]benzene. This research is significant for the development of new synthetic routes in organic chemistry (Ono, Todoroki, Yamamoto, & Akita, 1994).
Electropolymerization of Benzene : Schneider et al. (2005) investigated the electropolymerization of benzene in an ionic liquid, contributing to the understanding of polymer synthesis and characteristics, which is relevant to materials science (Schneider, Bund, Ispas, Borissenko, Zein El Abedin, & Endres, 2005).
DNA Methylation Effects : Hu et al. (2014) studied the effects of benzene and its metabolites on global DNA methylation in human cells, offering insights into the mechanisms of benzene-related carcinogenicity. This is relevant for toxicology and molecular biology (Hu, Ma, Zhang, Yu, Sheng, & Fu, 2014).
Antimicrobial Properties : Marchese et al. (2017) reviewed the antimicrobial activity of p-Cymene, a compound structurally related to benzene, highlighting its potential in healthcare and biomedical applications (Marchese et al., 2017).
Molecular Engineering : Maly et al. (2007) conducted a study on engineering hydrogen-bonded molecular crystals using derivatives of hexaphenylbenzene, a compound structurally related to benzene. This research has implications in materials science and crystallography (Maly, Gagnon, Maris, & Wuest, 2007).
Benzene Methylation Kinetics : Mynsbrugge et al. (2012) examined the kinetics of benzene methylation by methanol over zeolite catalysts, contributing to the field of catalysis and chemical reaction engineering (Mynsbrugge et al., 2012).
Propriétés
IUPAC Name |
pent-4-ynoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h1,4-6,8-9H,3,7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGGHTXWRQZICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340261 | |
| Record name | Benzene, [(4-pentynyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57618-47-0 | |
| Record name | Benzene, [(4-pentynyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

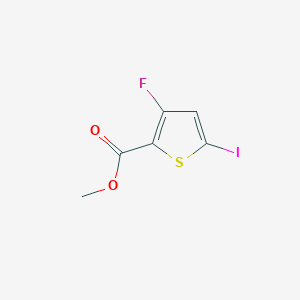

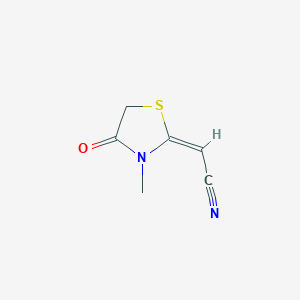
![2,4,5-trichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8266757.png)
![4,7-Bis(4-formylphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B8266767.png)
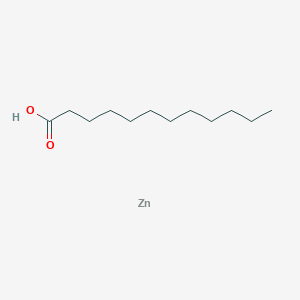
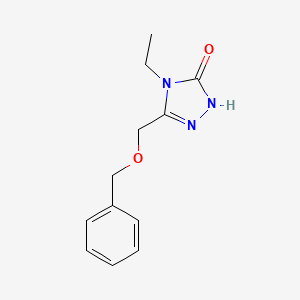

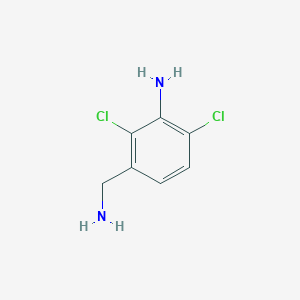
![tert-butyl N-[3-formyl-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B8266802.png)
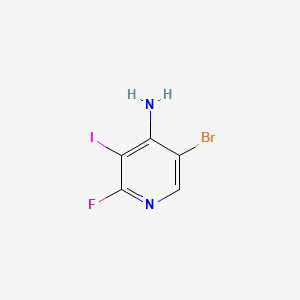
![1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxy-6-methylphenyl)selanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide](/img/structure/B8266811.png)
